![molecular formula C15H19N3O4 B2974529 N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-70-9](/img/structure/B2974529.png)
N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as MOPEP, is a novel compound that has gained interest in the scientific community due to its potential applications in various fields. MOPEP is a synthetic compound that belongs to the class of oxalamide derivatives.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold are known to exhibit various biological activities .
Mode of Action
The pyrrolidine-2-one scaffold, a structural feature of this compound, is recurrent in antitumor agents .
Biochemical Pathways
The pyrrolidine-2-one scaffold is known to be involved in various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and its derivatives are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Advantages and Limitations for Lab Experiments
One of the major advantages of N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is its inhibitory activity against several enzymes. This makes this compound a potential candidate for the development of drugs for the treatment of several diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which makes it difficult to study its pharmacokinetics and pharmacodynamics in vivo.
Future Directions
There are several future directions for the study of N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One of the most promising directions is the development of this compound-based drugs for the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of Alzheimer's disease.
Another future direction for the study of this compound is the development of this compound-based drugs for the treatment of glaucoma. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of intraocular pressure. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of glaucoma.
Conclusion:
In conclusion, this compound is a novel compound that has gained interest in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are targets for the development of drugs for the treatment of several diseases. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of diseases such as Alzheimer's disease, glaucoma, and epilepsy.
Synthesis Methods
The synthesis of N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with 2-methoxyethyl isocyanate in the presence of a base. The reaction yields this compound as a white solid that is soluble in organic solvents.
Scientific Research Applications
N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of drug discovery. This compound has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are targets for the development of drugs for the treatment of several diseases.
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-22-9-7-16-14(20)15(21)17-11-4-2-5-12(10-11)18-8-3-6-13(18)19/h2,4-5,10H,3,6-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTAXHKAJHYSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.